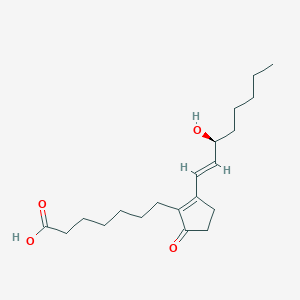

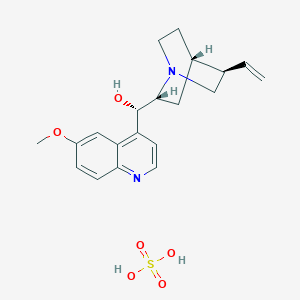

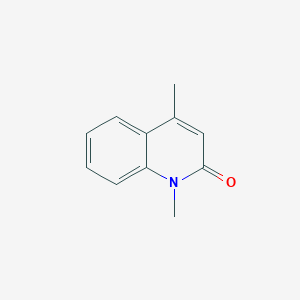

![molecular formula C9H17ClN2O2 B148714 2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone CAS No. 131028-05-2](/img/structure/B148714.png)

2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives is a key area of interest due to their potential therapeutic applications. In one study, a series of new [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . This method proved to be simple and convenient, yielding compounds that were characterized by elemental analysis and spectral studies. Another study focused on the design and synthesis of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives as inhibitors of HIV-1 RT . These compounds were synthesized and characterized, with their binding affinity and drug-likeness predicted through in-silico studies before in-vitro evaluation.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of the anticancer and antituberculosis piperazine derivatives, the structural characterization was essential to confirm the identity of the synthesized compounds . Similarly, for the anti-HIV-1 RT piperazine derivatives, structure-activity relationship (SAR) studies were conducted to understand the influence of substitution patterns on the inhibitory potency, which is directly related to the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be tailored for specific applications. For instance, the study on the derivatization reagent for liquid chromatography involved a piperazine derivative with a tertiary amino function that could be removed post-derivatization by acid treatment . This highlights the versatility of piperazine derivatives in chemical reactions, particularly in analytical applications where the derivative's reactivity can be controlled.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and are important for their function as potential therapeutic agents. The synthesized compounds in the anticancer and antituberculosis study were screened for their biological activity, which is a direct consequence of their chemical properties . The anti-HIV-1 RT piperazine derivatives were evaluated for their inhibitory activity, and the best active compounds were further analyzed for their anti-HIV-1 potency and cytotoxicity, demonstrating the importance of understanding these properties .

作用机制

Target of Action

The primary target of 2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .

Mode of Action

The compound acts as a cysteine-reactive electrophile . It forms a covalent bond with the thiol group of cysteine residues in proteins, which can alter the protein’s function . This interaction can be used for fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Biochemical Pathways

Given its reactivity with cysteine residues, it can potentially influence a wide range of biochemical pathways involving proteins that contain these residues .

Result of Action

The result of the compound’s action depends on the specific proteins it targets. By reacting with cysteine residues, it can alter protein function, potentially leading to changes in cellular processes . When incorporated into PROTAC® molecules, it can induce targeted protein degradation .

属性

IUPAC Name |

2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJQBFRTHCUJMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

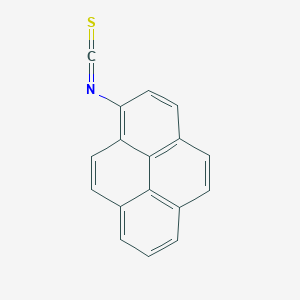

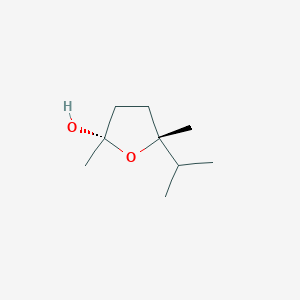

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

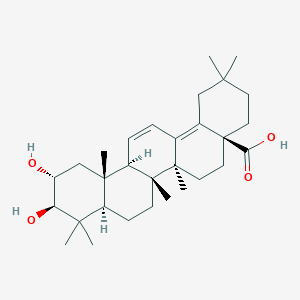

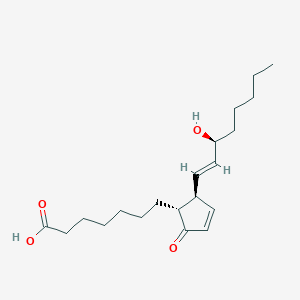

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)